molecular formula C17H22N2O2 B7492689 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one

Cat. No. B7492689
M. Wt: 286.37 g/mol
InChI Key: BVDRLUUODRXIOK-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BZP or benzylpiperazine.

Mechanism of Action

The mechanism of action of BZP involves the modulation of neurotransmitter systems, particularly dopamine and serotonin. BZP acts as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This results in enhanced mood, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
BZP has various biochemical and physiological effects on the body. It increases the levels of dopamine and serotonin in the brain, which results in enhanced mood, increased energy, and heightened alertness. BZP also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as dehydration, hyperthermia, and cardiovascular complications.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments, including its availability, low cost, and potential applications in various fields. However, BZP also has several limitations, including its potential for abuse, lack of specificity, and potential for adverse effects.

Future Directions

There are several future directions for the research on BZP. One potential direction is the development of more specific and potent BZP analogs that can be used for therapeutic purposes. Another direction is the investigation of the potential applications of BZP in the treatment of various neurological disorders, such as depression and addiction. Additionally, further research is needed to understand the long-term effects of BZP on the body and brain, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of BZP.

Synthesis Methods

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one involves the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting benzylpiperazine with 2-amino-4-methylpentan-1-one. The final product is obtained through purification and isolation processes.

Scientific Research Applications

BZP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, BZP has been investigated for its potential to treat various neurological disorders, such as Parkinson's disease and Alzheimer's disease. In pharmacology, BZP has been studied for its potential as a therapeutic agent for various conditions, including depression, anxiety, and addiction. In neuroscience, BZP has been investigated for its potential to modulate neurotransmitter systems, such as dopamine and serotonin.

properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-12(2)17(20)19-10-8-13(9-11-19)16-18-14-6-4-5-7-15(14)21-16/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDRLUUODRXIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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